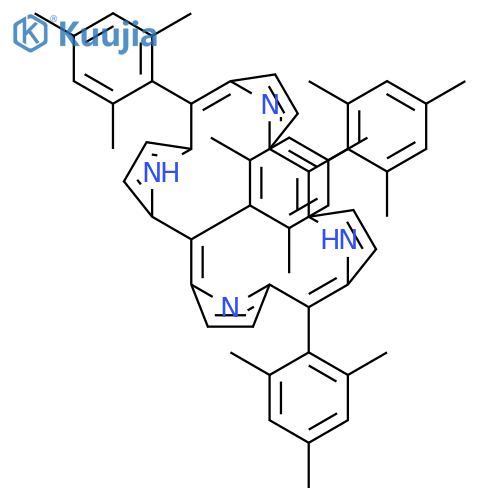

Cas no 56396-12-4 (meso-Tetra(2,4,6-trimethylphenyl)porphine)

meso-Tetra(2,4,6-trimethylphenyl)porphine 化学的及び物理的性質

名前と識別子

-

- 5,10,15,20-Tetrakis(2,4,6-trimethylphenyl)-21H,23H-porphine

- meso-Tetra(2,4,6-trimethylphenyl)porphine

- 2,7,12,17-Tetrakis(2,4,6-trimethylphenyl)-21,22,23,24-tetraazapentacyclo[16.2.1.1,6.18,.1,6]tetracosa-1,3,5,7,9,11(23),12,14,16,18(21),19-undecaene

- 5,10,15,20-tetrakis(2,4,6-trimethylphenyl)-21,22-dihydroporphyrin

- 5,10,15,20-Tetrakis(2,4,6-trimethylphenyl)porphyrin

- T72626

- SCHEMBL949016

- (5Z,10Z,14Z,19Z)-5,10,15,20-tetrakis(2,4,6-trimethylphenyl)-21,23-dihydroporphyrin

- 2,7,12,17-tetrakis(2,4,6-trimethylphenyl)-21,22,23,24-tetraazapentacyclo[16.2.1.1(3),6.18,(1)(1).1(1)(3),(1)6]tetracosa-1,3,5,7,9,11(23),12,14,16,18(21),19-undecaene

- T1729

- 2,7,12,17-tetrakis(2,4,6-trimethylphenyl)-21,22,23,24-tetraazapentacyclo[16.2.1.1^{3,6}.1^{8,11}.1^{13,16}]tetracosa-1,3,5,7,9,11(23),12,14,16,18(21),19-undecaene

- tetramesitylporphyrin

- 5,10,15,20-tetrakis(2,4,6-trimethylphenyl)-21,23-dihydroporphyrin

- CS-0086077

- Q27123346

- Tetrakistrimethylphenylporphin

- 56396-12-4

- meso-tetra(2,4,6-trimethylphenyl)porphyrin

- AKOS025394752

- AKOS015842212

- A869958

- DL-0709

- CHEBI:52278

- MFCD01321200

- KBIOUJDBIXSYJT-UHFFFAOYSA-N

- 5,10,15,20-Tetrakis(2,4,6-trimethylphenyl)-21H,23H-porphin

- DB-306279

-

- MDL: MFCD01321200

- インチ: InChI=1S/C56H54N4/c1-29-21-33(5)49(34(6)22-29)53-41-13-15-43(57-41)54(50-35(7)23-30(2)24-36(50)8)45-17-19-47(59-45)56(52-39(11)27-32(4)28-40(52)12)48-20-18-46(60-48)55(44-16-14-42(53)58-44)51-37(9)25-31(3)26-38(51)10/h13-28,57,60H,1-12H3

- InChIKey: KBIOUJDBIXSYJT-UHFFFAOYSA-N

- ほほえんだ: CC1=CC(=C(C(=C1)C)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(C(=C6C=CC2=N6)C7=C(C)C=C(C)C=C7C)N5)C8=C(C)C=C(C)C=C8C)C=C4)C9=C(C)C=C(C)C=C9C)N3)C

計算された属性

- せいみつぶんしりょう: 782.43500

- どういたいしつりょう: 782.435

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 60

- 回転可能化学結合数: 4

- 複雑さ: 1290

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 14.8

- トポロジー分子極性表面積: 57.4A^2

- 互変異性体の数: 2

じっけんとくせい

- 密度みつど: 1.142

- 屈折率: 1.639

- PSA: 56.30000

- LogP: 10.56700

meso-Tetra(2,4,6-trimethylphenyl)porphine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | lj2337-100mg |

meso-Tetra(2,4,6-trimethylphenyl)porphine |

56396-12-4 | 98% | 100mg |

¥0.0 | 2024-07-19 | |

| abcr | AB142249-100 mg |

5,10,15,20-Tetrakis(2,4,6-trimethylphenyl)-21H,23H-porphin, 98%; . |

56396-12-4 | 98% | 100 mg |

€168.80 | 2023-07-20 | |

| TRC | T306603-50mg |

meso-Tetra(2,4,6-trimethylphenyl)porphine |

56396-12-4 | 50mg |

$ 299.00 | 2023-04-16 | ||

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | T1729-1G |

5,10,15,20-Tetrakis(2,4,6-trimethylphenyl)porphyrin |

56396-12-4 | >98.0%(HPLC) | 1g |

¥3550.00 | 2024-04-16 | |

| Chemenu | CM203515-1g |

5,10,15,20-Tetrakis(2,4,6-trimethylphenyl)porphyrin |

56396-12-4 | 95% | 1g |

$638 | 2021-08-04 | |

| Frontier Specialty Chemicals | T972-250 mg |

meso-Tetra(2,4,6-trimethylphenyl)porphine |

56396-12-4 | 250mg |

$ 84.00 | 2022-11-04 | ||

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T162694-1G |

meso-Tetra(2,4,6-trimethylphenyl)porphine |

56396-12-4 | 98% | 1g |

¥5470.90 | 2023-08-31 | |

| Alichem | A019123311-1g |

5,10,15,20-Tetrakis(2,4,6-trimethylphenyl)porphyrin |

56396-12-4 | 95% | 1g |

$695.64 | 2023-09-01 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-263461-100 mg |

meso-Tetra(2,4,6-trimethylphenyl)porphine, |

56396-12-4 | 100MG |

¥887.00 | 2023-07-10 | ||

| eNovation Chemicals LLC | D748489-1g |

5,10,15,20-Tetrakis(2,4,6-trimethylphenyl)porphyrin |

56396-12-4 | 98.0% | 1g |

$535 | 2024-06-07 |

meso-Tetra(2,4,6-trimethylphenyl)porphine 関連文献

-

Tse-Hong Chen,Nawras Asiri,Ka Wai Kwong,Jonathan Malone,Rui Zhang Chem. Commun. 2015 51 9949

-

2. Reactivity of ruthenium 5,10,15,20-tetramesitylporphyrin towards diazoesters: formation of olefinsJ. P. Collman,E. Rose,G. D. Venburg J. Chem. Soc. Chem. Commun. 1993 934

-

Tse-Hong Chen,Nawras Asiri,Ka Wai Kwong,Jonathan Malone,Rui Zhang Chem. Commun. 2015 51 9949

-

Inna A. Abdulaeva,Kirill P. Birin,Julien Michalak,Anthony Romieu,Christine Stern,Alla Bessmertnykh-Lemeune,Roger Guilard,Yulia G. Gorbunova,Aslan Yu. Tsivadze New J. Chem. 2016 40 5758

-

5. Axial ligand exchange of iron(III) tetramesitylporphyrin phenolate complexesMichael W. Nee,John R. Lindsay Smith J. Chem. Soc. Dalton Trans. 1999 3373

-

Yan Huang,Eric Vanover,Rui Zhang Chem. Commun. 2010 46 3776

-

7. Bis(alkoxy)ruthenium(IV) porphyrin complexes and aerobic oxidation of alcoholsStephen Y. S. Cheng,Nimal Rajapakse,Steven J. Rettig,Brian R. James J. Chem. Soc. Chem. Commun. 1994 2669

-

8. Synthesis and reactivity of a monomeric 14-electron ‘bare’ ruthenium(II) porphyrin complex; reversible binding of dinitrogen to form mono- and bis-dinitrogen complexesMark J. Camenzind,Brian R. James,David Dolphin J. Chem. Soc. Chem. Commun. 1986 1137

-

Alan J. Bailey,Brian R. James Chem. Commun. 1996 2343

-

Christopher M. Lemon,Penelope J. Brothers,Bernard Boitrel Dalton Trans. 2011 40 6591

meso-Tetra(2,4,6-trimethylphenyl)porphineに関する追加情報

Meso-Tetra(2,4,6-trimethylphenyl)porphine and Its Applications in Modern Chemical Biology

Meso-Tetra(2,4,6-trimethylphenyl)porphine, a compound with the CAS number 56396-12-4, is a highly versatile and synthetically accessible porphyrin derivative. This compound has garnered significant attention in the field of chemical biology due to its unique structural and electronic properties. Porphyrins, as a class of macrocyclic compounds, are known for their extensive applications in various biological and chemical processes. The introduction of bulky substituents such as 2,4,6-trimethylphenyl groups into the porphyrin core enhances its stability and functionality, making it an attractive candidate for numerous applications.

The synthesis of Meso-Tetra(2,4,6-trimethylphenyl)porphine involves a series of well-established organic reactions, including the condensation of meso-dipyrromethanes with appropriate substituents. The presence of methyl groups at the 2,4,6 positions not only imparts steric hindrance but also influences the electronic environment of the porphyrin ring. This modification is crucial for tuning its photophysical and redox properties, which are essential for its utility in various biochemical assays and therapeutic applications.

One of the most compelling aspects of Meso-Tetra(2,4,6-trimethylphenyl)porphine is its ability to act as a photosensitizer. In recent years, there has been a surge in research focusing on photodynamic therapy (PDT) as an effective treatment modality for various diseases. The compound's high molar extinction coefficient and favorable excited-state properties make it an excellent candidate for generating singlet oxygen upon light irradiation. This reactive oxygen species (ROS) can selectively target and destroy cancer cells while minimizing damage to healthy tissues.

Recent studies have demonstrated the potential of Meso-Tetra(2,4,6-trimethylphenyl)porphine in combating drug-resistant tumors. By incorporating this porphyrin derivative into nanocarriers or conjugating it with targeting ligands, researchers have been able to enhance its specificity and efficacy. For instance, a study published in the journal Nature Materials reported the development of porphyrin-based nanocapsules that selectively deliver payloads to tumor sites, significantly improving treatment outcomes.

Beyond its applications in medicine, Meso-Tetra(2,4,6-trimethylphenyl)porphine has found utility in environmental science and catalysis. Its ability to absorb visible light makes it an ideal candidate for photocatalytic systems designed to degrade organic pollutants. Additionally, the compound's redox-active nature has been exploited in designing molecular wires and sensors for detecting trace amounts of analytes.

The development of new synthetic methodologies has further expanded the scope of Meso-Tetra(2,4,6-trimethylphenyl)porphine. Advances in metal-catalyzed cross-coupling reactions have enabled the introduction of diverse functional groups onto the porphyrin core, opening up possibilities for tailored applications. For example, researchers have successfully synthesized porphyrins with pendant groups that can participate in host-guest interactions or form metal complexes with unique properties.

In conclusion, Meso-Tetra(2,4,6-trimethylphenyl)porphine (CAS number 56396-12-4) is a remarkable compound with broad applications in chemical biology and beyond. Its unique structural features and tunable properties make it an invaluable tool for researchers working on photodynamic therapy, drug delivery systems, environmental remediation, and catalysis. As synthetic chemistry continues to evolve, it is likely that even more innovative uses for this compound will be discovered.

56396-12-4 (meso-Tetra(2,4,6-trimethylphenyl)porphine) 関連製品

- 22112-79-4(Tetra(3-hydroxyphenyl)porphyrin)

- 917-23-7(Tetraphenylporphyrin)

- 20998-75-8(tpp)

- 1552764-70-1(2-(5-Chlorothiophen-2-yl)pyridin-3-amine)

- 2764581-60-2(ethyl 2-(dimethylamino)methylidene-3,4-dioxobutanoate)

- 1805717-82-1(4-(2-Bromopropanoyl)-2-ethoxymandelic acid)

- 954707-57-4(2-(4-chlorophenoxy)-N-2-(propane-1-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-ylacetamide)

- 862810-50-2(N-(5-{imidazo1,2-apyrimidin-2-yl}-2-methylphenyl)-2-phenylbutanamide)

- 1185302-23-1(N-(4-Pyridin-2-YL-thiazol-2-YL)-benzene-1,4-diamine hydrobromide)

- 299419-16-2(N-(2,4,6-trimethylphenyl)adamantane-1-carboxamide)